2-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Description
The compound 2-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide is a pyrazolo-pyrimidinone derivative featuring a 2-bromobenzamide substituent at position 5 and a 4-methylphenyl group at position 1 of the heterocyclic core. Pyrazolo[3,4-d]pyrimidinones are structurally analogous to purines, making them biologically relevant scaffolds for kinase inhibition, antiviral, or anticancer applications .
Properties
IUPAC Name |
2-bromo-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN5O2/c1-12-6-8-13(9-7-12)25-17-15(10-22-25)19(27)24(11-21-17)23-18(26)14-4-2-3-5-16(14)20/h2-11H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKILZHSQADPIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the formation of the pyrazolopyrimidine core and subsequent attachment of the benzamide group. The reaction conditions often involve the use of reagents such as N-bromosuccinimide (NBS) for bromination and various catalysts to facilitate the formation of the pyrazolopyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
2-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 2-bromobenzamide group distinguishes it from sulfonamide (e.g., compound 17 ) or acetylurea (e.g., Enamine catalog compound ) derivatives.
- Fluorinated substituents in the chromen-2-yl analog (Example 53 ) may enhance metabolic stability compared to the target’s bromo group.
Physicochemical Properties
Melting Points and Spectral Data
Analysis :
- The absence of a sulfonamide group in the target compound (vs.
- Higher melting points in fluorinated analogs (e.g., 175–178°C ) suggest stronger intermolecular interactions compared to non-fluorinated derivatives.
Functional Group Impact on Properties
Bromo vs. Fluoro Substituents
- Fluoro : Increases metabolic stability and electronegativity, as seen in Example 53’s fluorophenyl group .
Benzamide vs. Sulfonamide
- Benzamide : Offers moderate hydrogen-bonding capacity.
- Sulfonamide : Higher acidity (pKa ~10) enhances solubility and protein interactions, as in compound 17 .
Biological Activity
2-bromo-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds have garnered attention for their diverse biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core. The presence of bromine and benzamide moieties contributes to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H15BrN4O |
| Molecular Weight | 368.23 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various cellular pathways. Preliminary studies suggest that it may inhibit key enzymes associated with cancer progression and inflammation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit kinases involved in cell signaling pathways that promote tumor growth.
- Receptor Modulation : It could modulate receptor activities that are critical in inflammatory responses.
Antitumor Activity
Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Xia et al. (2022) | A549 (Lung Cancer) | 49.85 | Induces apoptosis |
| Fan et al. (2022) | NCI-H460 (Lung Cancer) | 26 | Induces autophagy |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been explored. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and other mediators.
Case Studies
- Antitumor Efficacy : In a study conducted on various cancer cell lines, derivatives similar to the target compound showed significant inhibition of cell proliferation and induction of apoptosis.
- Inflammation Models : Animal models treated with pyrazolo[3,4-d]pyrimidine derivatives demonstrated reduced inflammation markers and improved clinical outcomes in conditions such as arthritis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
